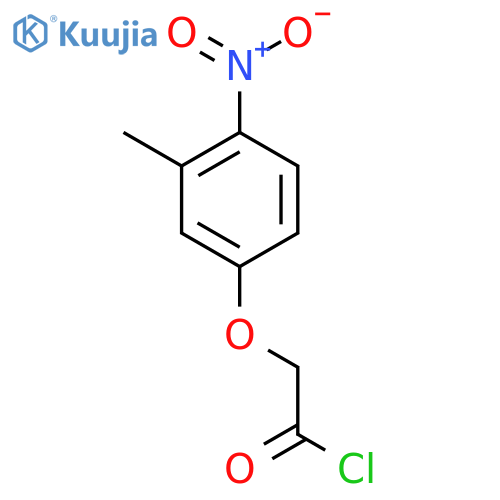Cas no 861795-45-1 ((3-Methyl-4-nitrophenoxy)acetyl chloride)

861795-45-1 structure
商品名:(3-Methyl-4-nitrophenoxy)acetyl chloride
CAS番号:861795-45-1
MF:C9H8ClNO4
メガワット:229.617121696472
MDL:MFCD12197810
CID:4717833
PubChem ID:46779560
(3-Methyl-4-nitrophenoxy)acetyl chloride 化学的及び物理的性質
名前と識別子
-
- (3-METHYL-4-NITROPHENOXY)ACETYL CHLORIDE
- 2-(3-methyl-4-nitrophenoxy)acetyl chloride
- BBL014860
- STL197269
- T2813
- acetyl chloride, (3-methyl-4-nitrophenoxy)-
- (3-Methyl-4-nitrophenoxy)acetyl chloride
-
- MDL: MFCD12197810
- インチ: 1S/C9H8ClNO4/c1-6-4-7(15-5-9(10)12)2-3-8(6)11(13)14/h2-4H,5H2,1H3
- InChIKey: TVKJPZXAJHYGIZ-UHFFFAOYSA-N
- ほほえんだ: ClC(COC1C=CC(=C(C)C=1)[N+](=O)[O-])=O
計算された属性
- せいみつぶんしりょう: 229.014
- どういたいしつりょう: 229.014
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 72.1
(3-Methyl-4-nitrophenoxy)acetyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M240895-1000mg |
(3-Methyl-4-nitrophenoxy)acetyl chloride |
861795-45-1 | 1g |
$ 720.00 | 2022-06-04 | ||
| Enamine | EN300-193369-1g |
2-(3-methyl-4-nitrophenoxy)acetyl chloride |
861795-45-1 | 1g |
$251.0 | 2023-09-17 | ||
| Ambeed | A779004-1g |
(3-Methyl-4-nitrophenoxy)acetyl chloride |
861795-45-1 | 95% | 1g |
$232.0 | 2024-04-17 | |
| abcr | AB378854-10g |
(3-Methyl-4-nitrophenoxy)acetyl chloride; . |
861795-45-1 | 10g |
€1357.00 | 2025-02-14 | ||
| A2B Chem LLC | AJ02569-1g |
(3-Methyl-4-nitrophenoxy)acetyl chloride |
861795-45-1 | >95% | 1g |
$509.00 | 2024-04-19 | |
| Enamine | EN300-193369-0.5g |
2-(3-methyl-4-nitrophenoxy)acetyl chloride |
861795-45-1 | 0.5g |
$195.0 | 2023-09-17 | ||
| Enamine | EN300-193369-10g |
2-(3-methyl-4-nitrophenoxy)acetyl chloride |
861795-45-1 | 10g |
$1312.0 | 2023-09-17 | ||
| abcr | AB378854-500 mg |
(3-Methyl-4-nitrophenoxy)acetyl chloride |
861795-45-1 | 500MG |
€254.60 | 2023-02-20 | ||
| TRC | M240895-500mg |
(3-Methyl-4-nitrophenoxy)acetyl chloride |
861795-45-1 | 500mg |
$ 450.00 | 2022-06-04 | ||
| TRC | M240895-250mg |
(3-Methyl-4-nitrophenoxy)acetyl chloride |
861795-45-1 | 250mg |
$ 275.00 | 2022-06-04 |
(3-Methyl-4-nitrophenoxy)acetyl chloride 関連文献
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
861795-45-1 ((3-Methyl-4-nitrophenoxy)acetyl chloride) 関連製品
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:861795-45-1)(3-Methyl-4-nitrophenoxy)acetyl chloride

清らかである:99%
はかる:1g
価格 ($):209.0